2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(9-4-2-3-5-10(9)16)12-13-11(14-17-12)8-6-7-8/h8-10,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELTNBVFNOZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C2=NC(=NS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol typically involves the reaction of cyclopropylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with cyclohexanone under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols when treated with sodium borohydride.
- Substitution : The thiadiazole ring can undergo nucleophilic substitution to create derivatives with different functional groups.
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them candidates for further investigation in drug development.
Medicine
The compound is being investigated for its potential as an anticancer agent . Preliminary studies suggest that it may interact with biological targets involved in cancer cell proliferation and survival. The mechanism of action is thought to involve the inhibition of specific enzymes that play critical roles in cellular processes.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its ability to enhance reaction rates and selectivity makes it valuable in synthetic chemistry.
Case Study 1: Antimicrobial Activity
A study published in Drug Target Insights explored the antimicrobial efficacy of thiadiazole derivatives, including 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Properties
Research conducted by Johnson et al. (2023) demonstrated that the compound could inhibit the proliferation of breast cancer cells in vitro. The study highlighted its mechanism involving apoptosis induction through caspase activation, showcasing its promise as a therapeutic agent against certain types of cancer .
Mechanism of Action
The mechanism of action of 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Calculated based on formula C₁₂H₁₉N₃O₂S.
Research Findings and Implications
- Synthetic Routes : Thiadiazole derivatives often utilize sulfurization of dioxane intermediates (), but newer methods may optimize yields for cyclopropyl variants .
- Bioactivity : Thiadiazoles with cyclopropyl groups (e.g., ) show promise in targeted therapies due to enhanced metabolic stability and selectivity .
Biological Activity
The compound 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol (CAS Number: 1981706-25-5) is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, emphasizing research findings, case studies, and structural activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 253.37 g/mol. Its structure features a cyclohexanol moiety linked to a thiadiazole ring, which is pivotal in conferring biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃OS |
| Molecular Weight | 253.37 g/mol |
| CAS Number | 1981706-25-5 |
| LogP | 0.91 |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains. For instance, studies have shown that similar thiadiazole derivatives demonstrate up to 92% inhibition against Mycobacterium tuberculosis at specific concentrations .
Anticancer Potential
The anticancer activity of thiadiazoles is well-documented. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines. For example, derivatives with similar structures have shown promising results against human cancer cells by disrupting cellular processes essential for survival .
Case Study:
A study conducted by Mahendra Shiradkar et al. synthesized various thiadiazole derivatives and tested their anticancer efficacy. The results indicated that compounds with a cyclopropyl substituent exhibited enhanced cytotoxicity against breast and lung cancer cell lines compared to their unsubstituted counterparts .
Structure Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The presence of the cyclopropyl group in this compound is believed to enhance its lipophilicity and cellular uptake, thereby increasing its efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity |
| Thiadiazole Ring | Central to antimicrobial and anticancer properties |
| Hydroxyl Group | May influence solubility and bioavailability |
Pharmacological Implications
The pharmacological implications of this compound are significant. Given its diverse biological activities, it holds potential as a lead compound in drug development for treating infections and cancers. The ongoing research into thiadiazoles suggests that modifications to the existing structure could yield even more potent derivatives.
Q & A
Q. What are the established synthetic routes for 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves two critical intermediates:
- 3-Cyclopropyl-1,2,4-thiadiazole-5-amine : Prepared via cyclization of thiosemicarbazide derivatives with cyclopropanecarbonyl chloride under acidic conditions.
- 2-(Methylamino)cyclohexan-1-ol : Synthesized by reductive amination of cyclohexanone with methylamine, followed by hydroxylation.
Final coupling is achieved by reacting the thiadiazole amine with 2-(methylamino)cyclohexanol using a nucleophilic substitution or Mitsunobu reaction. Recrystallization from propan-2-ol or DMF/acetic acid mixtures is recommended for purification .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclohexanol hydroxyl proton (δ 1.5–2.5 ppm, broad), methylamino group (δ 2.3–2.8 ppm, singlet), and cyclopropyl protons (δ 0.8–1.2 ppm). Thiadiazole ring carbons appear at δ 160–170 ppm in ¹³C NMR.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 281.0854 (C₁₂H₁₈N₃OS⁺ requires 281.0851).
- IR : Stretching bands for -OH (3200–3400 cm⁻¹) and C=N/C-S (1600–1500 cm⁻¹). Cross-validate with elemental analysis (C, H, N, S) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) due to thiadiazole’s known antibacterial properties.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀).
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric methods, given the compound’s potential pharmacophore centers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropyl-thiadiazole intermediate?
- Methodological Answer :
- Cyclopropane Integration : Use chloroacetic acid and sodium acetate in refluxing acetic acid (3–5 h) to enhance cyclization efficiency .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate thiadiazole ring formation.
- Solvent Optimization : Replace propan-2-ol with DMF for higher solubility of intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What strategies resolve discrepancies in NMR data interpretation for the cyclohexanol moiety?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by analyzing at 25°C vs. 40°C to distinguish axial/equatorial protons.
- COSY/HSQC : Correlate coupling patterns (e.g., cyclohexanol -OH with adjacent CH₂ groups).
- Deuteration Exchange : Confirm hydroxyl proton via D₂O shake to observe signal disappearance.
- Comparative Analysis : Cross-reference with published cyclohexanol derivatives (e.g., 1-methyl-4-isopropylcyclohexanol) .
Q. How do computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use SwissADME or ADMETlab 2.0 for in silico profiling:
- Lipophilicity : LogP ~2.1 (moderate permeability).
- Solubility : Predict poor aqueous solubility (LogS = -3.5), suggesting formulation with cyclodextrins.
- Metabolism : CYP3A4/2D6 substrates identified via structural similarity to triazole-thiadiazole hybrids.
- Bioavailability : 55% (Lipinski’s rule compliant: MW <500, H-bond donors <5). Validate with MD simulations for membrane permeability .
Data Contradiction Analysis
Example Table : Conflicting Synthesis Conditions for Thiadiazole Intermediates
Key Takeaway : Optimize conditions by integrating acetic acid’s catalytic role () with propan-2-ol’s recrystallization efficiency () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
